N-[(3-Iodophenyl)methyl]cyclobutanamine
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Overview
Description
N-[(3-Iodophenyl)methyl]cyclobutanamine is an organic compound characterized by the presence of an iodophenyl group attached to a cyclobutanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-Iodophenyl)methyl]cyclobutanamine typically involves the reaction of 3-iodobenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Substitution Reactions: The iodophenyl group in this compound can undergo various substitution reactions, particularly nucleophilic substitutions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amine group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group acts as a leaving group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products:
Substitution Products: Various substituted cyclobutanamines.
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutylamines with reduced iodine content.
Coupling Products: Biaryl compounds.
Scientific Research Applications
N-[(3-Iodophenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Iodophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to these targets, while the cyclobutanamine moiety may influence the compound’s overall activity and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
N-[(4-Iodophenyl)methyl]cyclobutanamine: Similar structure but with the iodine atom in the para position.
N-[(3-Bromophenyl)methyl]cyclobutanamine: Bromine instead of iodine, affecting reactivity and biological activity.
N-[(3-Chlorophenyl)methyl]cyclobutanamine: Chlorine substitution, leading to different chemical properties.
Uniqueness: N-[(3-Iodophenyl)methyl]cyclobutanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic number can influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclobutanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCISNBTFJWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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